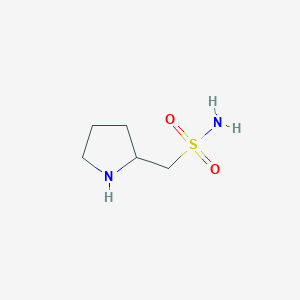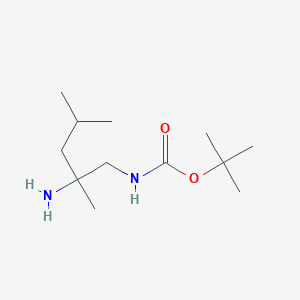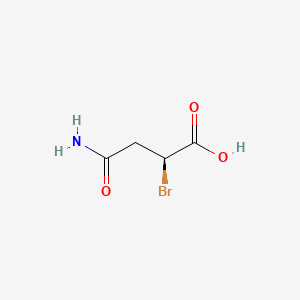![molecular formula C9H20N2O2 B1527913 N-[2-(méthylamino)propyl]carbamate de tert-butyle CAS No. 1311315-97-5](/img/structure/B1527913.png)
N-[2-(méthylamino)propyl]carbamate de tert-butyle
Vue d'ensemble
Description
tert-Butyl N-[2-(methylamino)propyl]carbamate: is an organic compound that serves as a versatile building block in organic synthesis. It is particularly valuable due to its tert-butoxycarbonyl (BOC) protecting group, which allows for controlled and selective chemical transformations. This compound is often used in the preparation of complex molecules and has applications in various fields, including chemistry, biology, and medicine.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[2-(methylamino)propyl]carbamate is used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules .
Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to protect amine groups during multi-step synthesis is particularly valuable .
Medicine: In medicinal chemistry, tert-butyl N-[2-(methylamino)propyl]carbamate is used in the development of drug candidates. It helps in the synthesis of intermediates that are crucial for the production of active pharmaceutical ingredients (APIs) .
Industry: The compound is employed in the manufacture of polymers and other materials where controlled amine protection is required. It is also used in the production of specialty chemicals .
Mécanisme D'action
Target of Action
Tert-butyl N-[2-(methylamino)propyl]carbamate is a chemically differentiated building block used in organic synthesis and medicinal chemistry
Mode of Action
It’s known that tert-butyl groups in organic compounds often act as non-nucleophilic bases . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .
Biochemical Pathways
It’s known that compounds with tert-butyl groups can influence various biochemical reactions due to their strong base properties .
Result of Action
It’s known that the compound is used for the preparation of drug candidates containing hindered amine motifs , which suggests it may have significant effects at the molecular level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(methylamino)propylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(methylamino)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to yield primary amines.
Substitution: The BOC protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the BOC group.
Major Products:
Oxidation: N-oxides
Reduction: Primary amines
Substitution: Deprotected amines or other functionalized derivatives.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-(methylamino)ethylcarbamate
- tert-Butyl 3-(methylamino)propylcarbamate
- N-Boc-2-aminoacetaldehyde
Comparison: While all these compounds serve as protecting groups for amines, tert-butyl N-[2-(methylamino)propyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
Propriétés
IUPAC Name |
tert-butyl N-[2-(methylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWXOCWQZXDSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)
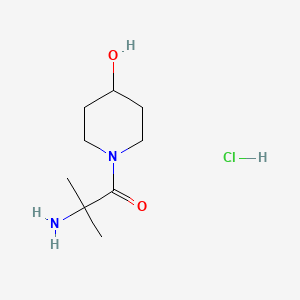

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)
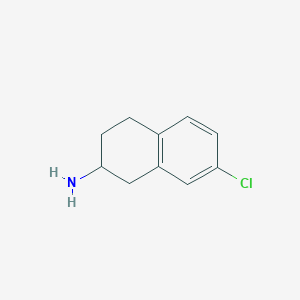
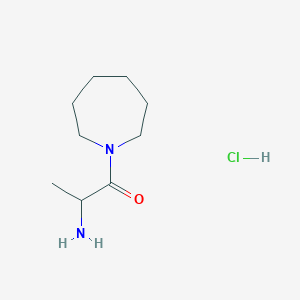
![2-[2-Amino(ethyl)-4-(trifluoromethyl)anilino]-1-ethanol](/img/structure/B1527839.png)
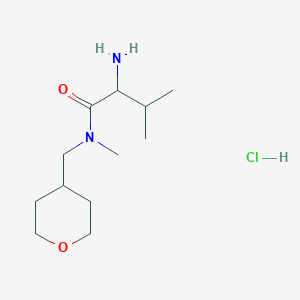
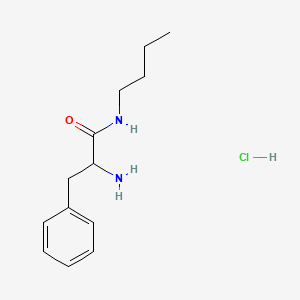
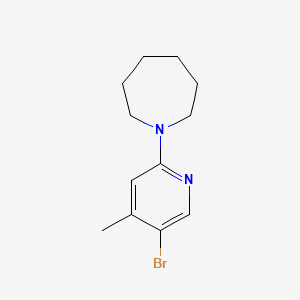
![1-[3-Amino-4-(ethylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1527846.png)
